molecular formula C24H17FN2O5S2 B11568252 methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11568252
M. Wt: 496.5 g/mol
InChI Key: AHFBRFIAPZNEHP-UHFFFAOYSA-N
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Description

The compound methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate features a chromeno[2,3-c]pyrrole-dione core fused to a 1,3-thiazole ring. Key structural attributes include:

  • 4-(Methylsulfanyl)phenyl group at position 1, contributing to lipophilicity and steric bulk.
  • Methyl ester at position 5 of the thiazole ring, which may influence solubility and metabolic stability.

Properties

Molecular Formula

C24H17FN2O5S2

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 2-[7-fluoro-1-(4-methylsulfanylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17FN2O5S2/c1-11-21(23(30)31-2)34-24(26-11)27-18(12-4-7-14(33-3)8-5-12)17-19(28)15-10-13(25)6-9-16(15)32-20(17)22(27)29/h4-10,18H,1-3H3

InChI Key

AHFBRFIAPZNEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of the thiazole ring and other functional groups. Common reagents used in these reactions include fluorinating agents, methylating agents, and thiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups produces alcohols .

Scientific Research Applications

Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. For example, the fluoro group may enhance binding affinity to certain targets, while the thiazole ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Chromeno-Pyrrole Derivatives with Thiadiazole Substituents

A related compound, 7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (), shares the chromeno-pyrrole-dione core but differs in substituents:

  • Thiadiazole vs.
  • Bulkier Substituents : The isobutyl (thiadiazole) and isopropylphenyl groups may reduce solubility compared to the target compound’s methyl ester and methylsulfanylphenyl groups.

Thiazole Derivatives with Pyrazole-Triazole Systems

Compounds 4 and 5 () are thiazole derivatives with distinct cores:

  • Core Structure: These compounds lack the chromeno-pyrrole system, instead featuring pyrazole-triazole-thiazole hybrids.
  • Substituents : Both include fluorophenyl groups, but compound 4 has a chlorophenyl group, while 5 is fluorophenyl-substituted. The target compound’s methylsulfanylphenyl group offers reduced electronegativity compared to halogens.
  • Crystallography : Compounds 4 and 5 are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. Their near-planar conformations contrast with the target compound’s fused bicyclic system, which likely imposes rigidity .

Key Research Findings

Crystallographic Flexibility : Compounds 4 and 5 demonstrate conformational similarity despite halogen differences, suggesting that the target compound’s methylsulfanyl group may allow similar adaptability in crystal packing .

Synthetic Yields : High yields (>80%) reported for compounds 4 and 5 indicate that analogous methods (e.g., DMF-mediated crystallization) could be viable for the target compound .

Substituent Impact: The methyl ester in the target compound may enhance bioavailability compared to non-esterified analogs, as esters often serve as prodrug motifs.

Biological Activity

The compound methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Chromeno[2,3-c]pyrrole Backbone : This bicyclic structure is known for its diverse biological activities.
  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may influence biological interactions.
  • Thiazole Ring : Known for its role in various pharmacological activities.

Table 1: Structural Components

ComponentDescription
Chromeno[2,3-c]pyrroleBicyclic structure with potential bioactivity
Fluorine AtomEnhances lipophilicity
Thiazole RingAssociated with various pharmacological effects

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, derivatives of chromeno[2,3-c]pyrroles have been reported to scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Antiviral Activity

One notable study highlighted that certain chromeno derivatives act as inhibitors of the Main protease (Mpro) of SARS-CoV-2. This suggests that this compound may possess similar antiviral properties due to its structural analogies .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in viral replication.
  • Modulation of Cellular Pathways : Potential interaction with signaling pathways related to inflammation and apoptosis.

Case Studies

Several case studies have explored the biological activity of structurally related compounds. For example:

  • Study on Antioxidant Activity : A series of chromeno derivatives were tested for their ability to reduce oxidative stress markers in vitro. Results showed a significant decrease in reactive oxygen species (ROS) levels upon treatment with these compounds .
  • Antiviral Efficacy Study : A recent investigation into the inhibitory effects of chromeno derivatives on SARS-CoV-2 Mpro demonstrated IC50 values in the low micromolar range, suggesting strong antiviral potential .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantSignificant reduction in ROS levels
AntiviralInhibition of SARS-CoV-2 Mpro
Enzyme InhibitionPotential inhibition of key viral enzymes

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